Boc-Cys(Trt)-Pro-OH

Beschreibung

BenchChem offers high-quality Boc-Cys(Trt)-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Cys(Trt)-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

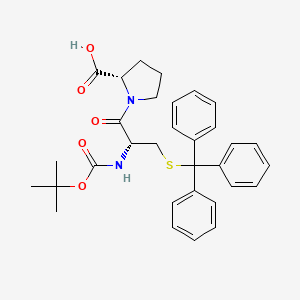

Structure

3D Structure

Eigenschaften

CAS-Nummer |

40472-53-5 |

|---|---|

Molekularformel |

C32H36N2O5S |

Molekulargewicht |

560.7 g/mol |

IUPAC-Name |

(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C32H36N2O5S/c1-31(2,3)39-30(38)33-26(28(35)34-21-13-20-27(34)29(36)37)22-40-32(23-14-7-4-8-15-23,24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-27H,13,20-22H2,1-3H3,(H,33,38)(H,36,37)/t26-,27-/m0/s1 |

InChI-Schlüssel |

ISBXFOHTCFATDQ-SVBPBHIXSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |

Sequenz |

XP |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile of Boc-Cys(Trt)-Pro-OH

This guide details the solubility profile, dissolution protocols, and stability considerations for Boc-Cys(Trt)-Pro-OH , a protected dipeptide intermediate critical in peptide synthesis.[1][2][3]

The following technical analysis synthesizes physicochemical principles with operational expertise in Solid-Phase Peptide Synthesis (SPPS) and fragment condensation.

Executive Summary

Boc-Cys(Trt)-Pro-OH is a lipophilic dipeptide building block.[1][2][3] Its solubility is dominated by two bulky hydrophobic protecting groups: the tert-butyloxycarbonyl (Boc) group on the N-terminus and the Trityl (Trt) group on the cysteine sulfur.[2][3]

-

Primary Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF).[1][2][3]

-

Purification Solvents: Ethyl Acetate (EtOAc) is the standard solvent for extraction; Hexanes/Petroleum Ether are used as anti-solvents for precipitation.[2][3]

-

Critical Constraint: The Trityl group is acid-labile.[1][2][3] Dissolution in acidic media or chlorinated solvents capable of generating HCl (e.g., unstabilized chloroform) poses a degradation risk.[1][2][3]

Physicochemical Architecture

To understand the solubility behavior, one must analyze the competing functional domains of the molecule:

| Domain | Chemical Nature | Solubility Contribution |

| Boc Group | Lipophilic carbamate | Enhances solubility in organics (DCM, EtOAc); reduces water solubility.[1][2][3] |

| Trityl (Trt) Group | Bulky, aromatic, highly hydrophobic | Dominant Factor. Drives high solubility in aromatics and chlorinated solvents.[1][2][3] Prevents aggregation but significantly lowers polarity.[1][2][3] |

| Proline Residue | Cyclic secondary amine (constrained) | Disrupts secondary structure (beta-sheets), generally improving solubility compared to linear amino acids.[1][2][3] |

| C-Terminal Carboxyl | Polar, ionizable (-COOH) | Provides a handle for solubility in basic buffers or alcohols; allows salt formation.[1][2][3] |

Solubility Landscape & Solvent Selection

The following table categorizes solvents based on their operational utility for Boc-Cys(Trt)-Pro-OH.

Solubility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Chlorinated | DCM , Chloroform | Excellent (>100 mg/mL) | Preferred for dissolution. Ideal for SPPS coupling steps.[1][2] Warning: Ensure DCM is stabilized (amylene/ethanol) to prevent acid-catalyzed Trt loss.[2][3] |

| Amides | DMF , NMP, DMA | Excellent (>100 mg/mL) | Standard for SPPS.[1][2][3] Reduces aggregation risks.[1][2][3][4] High boiling points make removal difficult (requires lyophilization or aqueous wash).[2][3] |

| Esters | Ethyl Acetate (EtOAc) | Good | Preferred for work-up. The dipeptide partitions into EtOAc from acidic aqueous phases (pH ~3).[2][3] |

| Ethers | THF, 2-MeTHF, Dioxane | Good | Useful for reactions requiring anhydrous conditions.[1][2] THF can be dried easily.[1][2][3] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Solubility increases with heat.[1][2][3] Often used for recrystallization or trituration.[1][2][3] Avoid for coupling reactions due to potential esterification.[2][3] |

| Alkanes | Hexane, Heptane, Pentane | Insoluble | The Anti-Solvent. Used to precipitate the peptide from EtOAc or DCM solutions.[1][3] |

| Aqueous | Water, PBS | Insoluble | Insoluble at neutral/acidic pH.[1][2][3] Soluble only at high pH (>8) as a salt, but this risks racemization and base-catalyzed degradation.[1][2][3] |

Operational Protocols

Protocol A: Standard Dissolution for Coupling (SPPS)

Objective: Prepare a 0.1 M – 0.5 M solution for peptide coupling.[2][3]

-

Calculate Volume: Determine the required volume of DMF or DCM.[2][3]

-

Weighing: Weigh Boc-Cys(Trt)-Pro-OH into a dry vial.

-

Solvent Addition: Add 80% of the calculated solvent volume.[2][3]

-

Vortex/Sonication: Vortex for 30 seconds. The bulky Trityl group usually prevents crystalline lattice formation, allowing rapid dissolution.[1][2][3]

-

Final Adjustment: Make up to volume. Use immediately to minimize spontaneous diketopiperazine (DKP) formation (though low risk for free acids compared to esters).[2][3]

Protocol B: Purification via Extraction (Work-Up)

Objective: Isolate the dipeptide from reaction byproducts.

-

Acidification: Dilute the reaction mixture with EtOAc. Wash with dilute citric acid (5% w/v) or KHSO₄ (pH ~3).[2][3] Do not use strong acids like HCl, which strip the Trityl group.[1][2][3]

-

Phase Separation: The Boc-Cys(Trt)-Pro-OH will reside in the Ethyl Acetate (Organic) layer.[2][3]

-

Drying: Dry the organic layer over Anhydrous MgSO₄ or Na₂SO₄.[2][3]

-

Concentration: Evaporate EtOAc under reduced pressure (Rotavap) at <40°C.

-

Precipitation: Re-dissolve the resulting oil/foam in a minimum volume of DCM or EtOAc.[2][3] Slowly add cold Hexane or Petroleum Ether with stirring to precipitate the white solid.[3]

Critical Stability & Handling Risks

Risk 1: Acid Sensitivity (Trityl Loss)

The Trityl group is acid-labile.[2][3] While stable to the weak acids used in work-ups (Citric acid), it cleaves rapidly in TFA or strong mineral acids.[1][2][3]

-

Preventative Measure: Never use TFA to dissolve this compound unless you intend to deprotect it.[2][3] Avoid chloroform stored for long periods without stabilizers (forms HCl).[2][3]

Risk 2: Diketopiperazine (DKP) Formation

Di-peptides containing Proline are susceptible to cyclization into DKPs, particularly if the Carboxyl group is activated (e.g., NHS-ester, HBTU activation).[1][2][3]

-

Mechanism: The N-terminal nitrogen attacks the activated C-terminal carbonyl.[1][2][3]

-

Mitigation: Do not store "activated" solutions of Boc-Cys(Trt)-Pro-OH. Perform activation in situ immediately prior to coupling.[2][3]

Risk 3: Racemization

Cysteine derivatives are prone to racemization during activation due to the high acidity of the alpha-proton adjacent to the sulfur and carbonyl.[2][3]

-

Mitigation: Use HOBt or Oxyma Pure as additives during coupling.[2][3] Avoid using strong bases (like neat DIPEA) for dissolution; always have the coupling agent present or add base only when necessary.[2][3]

Visualization: Solubility Decision Tree

The following diagram illustrates the logical workflow for solvent selection based on the experimental stage.

Caption: Operational workflow for solvent selection during synthesis, purification, and storage to maximize stability and yield.

References

-

Sigma-Aldrich. Product Specification: Boc-Cys(Trt)-OH.[1][2][3] (Provides baseline solubility data for the constituent amino acid in Ethanol and DMF). [2][3]

-

Albericio, F., & Tyley, A. (2023).[1][2][3] Solvents for Solid Phase Peptide Synthesis. Peptide.com.[1][2][3] (Authoritative guide on SPPS solvents, confirming DCM/DMF utility for Boc/Trt protected peptides).

-

Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed mechanisms of Trityl stability and acid lability). [2][3]

-

Aapptec. Peptide Synthesis - FAQ. (Discusses aggregation and solubility differences between Boc and Fmoc chemistries).

Sources

Boc-Cys(Trt)-Pro-OH CAS number and chemical identifiers

Technical Monograph: Boc-Cys(Trt)-Pro-OH

Executive Summary

Boc-Cys(Trt)-Pro-OH (CAS: 40472-53-5) is a specialized dipeptide intermediate used primarily in the synthesis of cysteine-rich peptides, such as oxytocin and vasopressin analogs.[1][2][3][4][5][6] Its strategic importance lies in its ability to mitigate racemization and diketopiperazine (DKP) formation—two critical failure modes encountered when coupling Cysteine and Proline sequentially on a solid support.[1][3][4] By introducing the pre-formed, purified dipeptide unit, researchers ensure stereochemical integrity and higher yield in complex peptide assembly.[1][3][4]

Part 1: Chemical Identity & Physical Properties[1][3][4][5][7]

This section defines the precise chemical identifiers required for regulatory documentation and procurement.

| Property | Specification |

| Chemical Name | |

| CAS Number | 40472-53-5 |

| Molecular Formula | |

| Molecular Weight | 560.71 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |

| Purity Standard | |

| Chiral Purity |

Structural Configuration

The molecule consists of an L-Cysteine residue protected at the

Figure 1: Structural connectivity and functional group logic of Boc-Cys(Trt)-Pro-OH.

Part 2: Synthetic Utility & Mechanism

Why Use a Dipeptide Block?

Direct stepwise synthesis of sequences containing -Cys-Pro- often fails due to:

-

Racemization: Activation of Cysteine (even with protection) is prone to racemization, particularly when coupled to a secondary amine like Proline.[1][3][4]

-

Diketopiperazine (DKP) Formation: If Proline is attached to the resin and Cysteine is deprotected, the free amine of Cys can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP byproduct.[1][3][4]

Solution: Using Boc-Cys(Trt)-Pro-OH allows the difficult Cys-Pro bond to be formed in solution under controlled conditions, purified to remove stereoisomers, and then coupled to the resin as a single unit.[1][3][4]

Protection Strategy (Boc/Trt)

-

Boc (N-alpha): Removed by Trifluoroacetic acid (TFA).[1][3][4]

-

Trt (S-thiol): In Boc chemistry, the Trityl group is generally stable to the repetitive TFA treatments used to remove Boc groups if appropriate scavengers are not present, but it is typically removed during the final HF cleavage.[1][3][4] However, in modern hybrid strategies, Trt is often chosen because it can be selectively removed or removed simultaneously with final global deprotection depending on the scavenger cocktail.[1][3][4]

Part 3: Experimental Protocol (Synthesis & Application)

A. Synthesis of the Dipeptide (Solution Phase)

If commercial stock is unavailable, the dipeptide can be synthesized via mixed anhydride or active ester methods.[1][3][4]

Reagents:

Workflow:

-

Coupling: Dissolve Boc-Cys(Trt)-OH (1.0 eq) and H-Pro-OMe (1.1 eq) in DCM/DMF. Add EDC (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir 12h.

-

Workup: Wash with 5% citric acid, sat. NaHCO3, and brine.[1][3][4] Dry over MgSO4.[1][3][4]

-

Saponification: Dissolve intermediate ester in THF/MeOH (1:1). Add LiOH (2.0 eq) in water.[1][3][4] Stir until TLC shows consumption.

-

Acidification: Carefully acidify to pH 3 with 1M HCl (keep cold to avoid Trt loss). Extract with EtOAc.[1][3][4]

-

Purification: Recrystallize from EtOAc/Hexane.

B. Solid Phase Peptide Synthesis (SPPS) Usage

Protocol for Coupling to Resin:

-

Resin Swelling: Swell resin (e.g., MBHA or PAM) in DCM for 30 min.[1][3][4]

-

Activation: Dissolve Boc-Cys(Trt)-Pro-OH (3 eq) in DMF. Add DIC (3 eq) and HOBt (3 eq).[1][3][4] Activate for 5 min.

-

Coupling: Add mixture to resin. Shake for 2–4 hours.

-

Monitoring: Kaiser test is not effective for Proline (secondary amine).[1][3][4] Use Chloranil test or micro-cleavage HPLC to verify coupling.[1][3][4]

Figure 2: SPPS coupling workflow for introducing the dipeptide unit.

Part 4: Quality Control & Handling

Analytical Standards

-

HPLC: C18 Column, Gradient 5%–95% ACN in Water (0.1% TFA).[1][3][4] Retention time will be high due to the hydrophobic Trityl group.[1][3][4]

-

Mass Spectrometry (ESI): Expected

Da.[1][3][4] -

NMR (

H): Verify Trityl aromatic protons (7.2–7.4 ppm, multiplet, 15H) and Boc singlet (1.4 ppm, 9H).

Storage & Stability

-

Temperature: Store at

. -

Moisture: Hygroscopic.[1][3][4] Store in a desiccator. Allow to reach room temperature before opening to prevent condensation.[1][3][4]

References

-

ChemicalBook. (2024).[1][3][4] Boc-Cys(Trt)-Pro-OH CAS 40472-53-5 Data. Retrieved from [1][3][4]

-

Sigma-Aldrich. (2024).[1][3][4] Boc-Cys(Trt)-OH Building Block Properties. Retrieved from [1][3][4]

-

PubChem. (2024).[1][3][4] Boc-Cys(Trt)-OH Compound Summary. National Library of Medicine.[1][3][4] Retrieved from [1][3][4]

-

GuideChem. (2024).[1][3][4] Technical Specifications for C32H36N2O5S. Retrieved from [1][3][4]

Sources

- 1. Boc-Cys(Trt)-OH 97 21947-98-8 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-tert-butyloxycarbonylcysteine | C8H15NO4S | CID 152319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 40472-53-5_BOC-CYS(TRT)-PRO-OHCAS号:40472-53-5_BOC-CYS(TRT)-PRO-OH【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. Boc-Cys(Trt)-Pro-OH_CAS:40472-53-5 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]

- 7. peptide.com [peptide.com]

Methodological & Application

solid phase peptide synthesis protocols using Boc-Cys(Trt)-Pro-OH

Application Note: Strategic Utilization of Boc-Cys(Trt)-Pro-OH in Solid Phase Peptide Synthesis

Executive Summary

The sequence Cysteine-Proline (Cys-Pro) represents one of the most challenging motifs in Solid Phase Peptide Synthesis (SPPS). It introduces two critical failure modes:

-

Diketopiperazine (DKP) Formation: The conformational turn induced by Proline facilitates the back-biting of the N-terminal amine onto the resin-ester linkage, cleaving the dipeptide from the solid support.

-

Cysteine Racemization: The activation of Cysteine derivatives (specifically Fmoc-Cys(Trt)-OH or Boc-Cys(Trt)-OH) is highly prone to base-catalyzed epimerization (up to 50% D-isomer formation), compromising product purity.

This Application Note details the protocol for using the pre-formed dipeptide Boc-Cys(Trt)-Pro-OH . By introducing this unit as a single block, researchers can bypass the critical racemization step (activation of Cys) and mitigate DKP formation during the synthesis of N-terminal Cys-Pro sequences.

Chemical Logic & Mechanistic Insight

The "DKP Hotspot"

In a standard stepwise synthesis, removing the protecting group from the N-terminus of a dipeptide-resin (e.g., H-Cys-Pro-Resin) generates a free amine. Due to the cis/trans isomerization of the Proline amide bond, this amine is spatially positioned to attack the C-terminal ester linkage.

-

Result: Release of cyclic Cyclo(Cys-Pro) and loss of the peptide chain from the resin.

-

Solution: Using Boc-Cys(Trt)-Pro-OH avoids the generation of the H-Pro-Resin intermediate entirely if coupled to a growing chain, or, if used as the first block, requires specific handling (Trityl linkers) to prevent cleavage.

Racemization Avoidance

Direct coupling of Cysteine (Stepwise: Pro-Resin + Cys*) requires activating the Cysteine carboxyl group. This is chemically perilous due to the high acidity of the Cys

-

Advantage: In Boc-Cys(Trt)-Pro-OH , the Cys-Pro bond is pre-formed and purified. During SPPS, you activate the Proline carboxyl group. Proline is an imino acid and is exceptionally resistant to racemization.

Orthogonality Warning (Critical)

-

Boc Group: Removed by 50% TFA (Boc Chemistry) or stable to Piperidine (Fmoc Chemistry).

-

Trt (Trityl) Group: Removed by 1–5% TFA.

-

Implication: This building block is best suited as a Terminal Unit (N-cap) in Fmoc SPPS or for Global Deprotection strategies. If used in standard Boc SPPS, the Trt group will be lost during the subsequent TFA deprotection step.

Experimental Protocols

Protocol A: Use as N-Terminal Terminator in Fmoc SPPS (Recommended)

Target: Introducing an N-terminal Cys-Pro sequence to an Fmoc-synthesized peptide, followed by global deprotection.

Materials:

-

Resin-bound peptide (Fmoc-removed, free amine).

-

Boc-Cys(Trt)-Pro-OH (3–5 equivalents).

-

Activators: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Procedure:

-

Resin Preparation:

-

Wash the Fmoc-deprotected resin 3x with DMF.

-

Ensure the resin loading is known (e.g., 0.5 mmol/g).

-

-

Activation (Pre-activation is preferred):

-

Dissolve Boc-Cys(Trt)-Pro-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Add DIC (3 eq).

-

Note: Avoid base (DIEA/NMM) during activation to further minimize any risk of base-catalyzed side reactions, although Pro is robust.

-

Stir for 2–3 minutes to form the active ester.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate at Room Temperature for 2 to 4 hours . (Proline coupling can be sterically slow).

-

Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). The resin should be negative (colorless).

-

-

Washing:

-

Wash resin 3x with DMF, 3x with DCM.

-

-

Global Cleavage (Simultaneous Removal of Boc, Trt, and Resin Linkage):

Protocol B: Use in Boc SPPS (Fragment Condensation/Solution Phase)

Target: Using the dipeptide in a segment condensation where acid sensitivity is managed.

Warning: If this unit is coupled to a resin in Boc chemistry (e.g., MBHA resin) and treated with 50% TFA to remove the Boc group for chain extension, the S-Trityl group will be cleaved , leaving a free sulfhydryl. This can lead to disulfide formation or alkylation by benzyl cations.

Modified Protocol for Chain Extension (If absolutely necessary):

-

Coupling: As above (DIC/Oxyma).

-

Deprotection: Use Flow Chemistry or In Situ Neutralization .

-

Note: Standard batch deprotection is not recommended if you wish to keep the Trt group.

-

Alternative: If chain extension is required, use Boc-Cys(Acm)-Pro-OH or Boc-Cys(Mob)-Pro-OH instead.

-

Visualization: Failure Modes vs. Dipeptide Strategy

The following diagram illustrates why the dipeptide strategy is superior for Cys-Pro sequences.

Caption: Comparative workflow showing the elimination of Cysteine racemization and DKP risks by utilizing the pre-formed Boc-Cys(Trt)-Pro-OH building block.

Comparative Data: Racemization Risks

| Parameter | Stepwise Coupling (Fmoc-Cys + Pro-Resin) | Dipeptide Coupling (Boc-Cys(Trt)-Pro-OH) |

| Activated Species | Cysteine Carboxyl (High Acidity | Proline Carboxyl (No |

| Racemization Risk | High (5–50%) depending on base/solvent [1, 3] | Negligible (<0.1%) |

| DKP Risk | High (during Fmoc removal of Cys) | Eliminated (during coupling step) |

| Reagent Cost | Low (Individual AAs) | Moderate (Specialty Building Block) |

| Purity Profile | Complex (Epimers present) | High (Single peak) |

References

-

Sigma-Aldrich. Boc-Cys(Trt)-OH Product Specification and SPPS Suitability.Link

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][6][7] Journal of the American Chemical Society. (Foundational text on DKP mechanisms).

-

Han, Y., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH. Link

-

Miao, Z., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Link

- Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on Trt/Boc orthogonality).

Sources

Application Note & Protocol: A Senior Application Scientist's Guide to the Esterification of Boc-Cys(Trt)-Pro-OH onto Merrifield Resin

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the critical initial step in Boc-chemistry solid-phase peptide synthesis (SPPS): the covalent attachment of the first protected amino acid derivative, Boc-Cys(Trt)-Pro-OH, to Merrifield resin. The success of any solid-phase peptide synthesis is fundamentally reliant on the efficiency and integrity of this anchoring step. This document outlines the widely-used and robust cesium salt method, elucidates the chemical principles underpinning each procedural step, and offers a framework for in-process monitoring using the Kaiser test. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes causality, experimental validation, and scientific rigor to ensure reproducible and high-yield loading of the initial amino acid.

Introduction: The Foundational Step in Solid-Phase Peptide Synthesis

The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Nobel laureate R. Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer support.[1][2] This innovation simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing of the polymer beads.[1][3]

The loading of the first amino acid onto the resin is arguably the most critical step, as it dictates the maximum possible yield for the entire synthesis. The procedure described herein focuses on the attachment of a dipeptide, Boc-Cys(Trt)-Pro-OH, to Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer.[4] The choice of the cesium salt of the carboxylic acid provides a highly reactive carboxylate anion for the nucleophilic substitution of the resin's chloromethyl group, forming a stable benzyl ester linkage.

The protecting groups are crucial:

-

Boc (tert-Butoxycarbonyl): Protects the N-terminal amine of cysteine, preventing self-polymerization. It is labile to moderate acids like trifluoroacetic acid (TFA).

-

Trt (Trityl): A bulky, acid-sensitive group protecting the thiol side chain of cysteine to prevent side reactions, particularly oxidation to disulfides.[5]

This guide will walk through a field-proven protocol, offering not just the "how" but the "why" at each stage to empower the researcher with a deeper understanding of the process.

Materials and Reagents

Proper preparation and handling of all materials are essential for a successful loading procedure.

| Reagent/Material | Grade | Supplier Example | Purpose & Key Considerations |

| Boc-Cys(Trt)-Pro-OH | Peptide Synthesis | Sigma-Aldrich, Aapptec | The dipeptide to be loaded. Ensure high purity. |

| Merrifield Resin | 1% DVB, 100-200 mesh | Sigma-Aldrich, Aapptec | The solid support. Note the substitution level (e.g., mmol Cl/g) from the manufacturer's CoA. |

| Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis | Major Chemical Supplier | Primary solvent for swelling, washing, and the coupling reaction. Must be anhydrous to prevent hydrolysis. |

| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Used for resin swelling and washing. |

| Methanol (MeOH) | ACS Grade | Major Chemical Supplier | Used in the preparation of the cesium salt and for final resin washing. |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Major Chemical Supplier | Base used to form the highly nucleophilic cesium salt of the dipeptide. |

| Kaiser Test Kit | N/A | Sigma-Aldrich | For qualitative monitoring of reaction completion by detecting primary amines.[6] |

Experimental Protocol: Cesium Salt Method for Loading

This protocol is based on the Gisin method, a reliable procedure for esterifying Boc-protected amino acids to chloromethylated resins.[7]

Workflow Overview

The entire process, from resin preparation to the final, loaded, and dried product, is depicted below.

Caption: Principle of the Kaiser test for detecting primary amines.

Kaiser Test Protocol

-

Procedure:

-

Withdraw a small sample of resin beads (10-15 beads) into a small glass test tube.

-

Wash the beads with ethanol (3 times) to remove residual DMF. [6] 3. Add 2-3 drops of each of the three Kaiser test solutions (Phenol in n-butanol, KCN in pyridine, Ninhydrin in n-butanol). [8] 4. Heat the test tube in a heating block at 110-120°C for 5 minutes. [6][8] 5. Observe the color of the beads and the solution.

-

-

Interpreting Results:

-

Deep Blue Beads/Solution: Indicates the presence of free primary amines. This would be the expected result after a successful N-terminal deprotection step in a subsequent cycle.

-

Yellow/Orange Solution & White/Yellow Beads: Indicates the absence of primary amines. This is the desired result after a successful coupling reaction, including the initial loading step. [6] * Note on Proline: Since the N-terminal residue being loaded is Proline (a secondary amine), a standard Kaiser test after a hypothetical deprotection would yield a reddish-brown or weak color, not the characteristic deep blue. A different test, such as the isatin or chloranil test, is required to confirm the presence of a free N-terminal proline. [8]

-

Conclusion

The successful attachment of Boc-Cys(Trt)-Pro-OH to Merrifield resin is a foundational requirement for the synthesis of the target peptide. The cesium salt method described here is a reliable and high-yielding procedure that minimizes side reactions. By understanding the chemical principles behind resin swelling, salt formation, and the nucleophilic substitution reaction, researchers can troubleshoot and optimize this critical step. Careful execution of the washing and drying procedures, coupled with appropriate in-process controls, will ensure the highest quality starting material for subsequent peptide chain elongation.

References

-

Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]

-

Dong, V. M., & Le, D. (2017). Solid Phase Synthesis. Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 26.9: The Merrifield Solid-Phase Technique. Retrieved from [Link]

-

Fiveable. (n.d.). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

-

Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

-

Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]

-

Merrifield, B. (1984). Nobel Lecture: Solid Phase Synthesis. The Nobel Prize. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Cys(Trt)-OH [21947-98-8]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Cank-Sakartepe, P., et al. (2012). Microwave-assisted TFA cleavage of peptides from Merrifield resin. Amino Acids, 43(4), 1599-1606. Retrieved from [Link]

-

ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

-

OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyloxycarbonylcysteine. Retrieved from [Link]

-

Analytical Chemistry. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Retrieved from [Link]

-

National Institutes of Health. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 3. nobelprize.org [nobelprize.org]

- 4. peptide.com [peptide.com]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

Troubleshooting & Optimization

minimizing cysteine racemization in Boc-Cys(Trt)-Pro-OH coupling

Technical Support: High-Fidelity Cys-Pro Coupling

Case ID: CYS-PRO-RAC-001 Subject: Minimizing Cysteine Racemization during Boc-Cys(Trt)-OH activation and coupling to Proline.

The Mechanistic Hazard: Why This Coupling Fails

The formation of the Cysteine-Proline (Cys-Pro) bond represents a "perfect storm" for racemization in peptide synthesis. To solve this, we must first understand the two converging hostile factors:

-

The Cysteine Factor (Electronic): Even with Trityl (Trt) protection, the sulfur atom exerts an electron-withdrawing inductive effect on the

-carbon. This increases the acidity of the -

The Proline Factor (Steric): Proline is a secondary amine with significant steric hindrance. It is a poor nucleophile . This slows down the aminolysis rate (the actual bond formation).

-

The Consequence: The activated Cysteine ester sits in the solution longer, waiting to react. This extended "residence time" gives the base ample opportunity to abstract the

-proton or promote 5(4H)-oxazolone formation.

-

Visualizing the Pathway

Figure 1: The "Race Against Time." Slow coupling to Proline allows the activated Cysteine to divert into Enolization or Oxazolone pathways, leading to D-Cys formation.

Critical Reagent Selection (FAQ)

Q: Is HOBt/EDC sufficient for this coupling? A: No. While standard for many couplings, HOBt is often too slow to beat the racemization clock for Cys-Pro.

-

Recommendation: Switch to Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) combined with DIC (Diisopropylcarbodiimide) .

-

Why: Oxyma Pure creates an activated ester that is more reactive than HOBt but less prone to racemization than HATU. The pKa of Oxyma (4.60) is lower than HOBt (6.0), making it a better leaving group, which accelerates the sluggish reaction with Proline.

Q: Should I use HATU or HCTU to force the reaction? A: Proceed with extreme caution. Phosphonium/Uronium reagents (HATU, HCTU) require a tertiary base (DIPEA) to function. The presence of this strong base during the activation moment is the primary cause of Cys racemization. If you must use HATU, you must use Collidine (see below) instead of DIPEA, but DIC/Oxyma is safer.

Q: What is the "Gold Standard" Base for Cys coupling? A: 2,4,6-Trimethylpyridine (Collidine) or TMP.

-

The Logic: Collidine is a weaker base than DIPEA (pKa ~7.4 vs ~10.5) and is sterically hindered.[1][2] It is strong enough to neutralize the reaction but too bulky and weak to effectively abstract the acidic

-proton of Cysteine.

Comparative Risk Table: Coupling Systems

| Coupling Reagent | Base | Risk Level | Notes |

| DIC / Oxyma Pure | None / Collidine | Lowest | Preferred Method. Base only needed if Pro is a salt. |

| DIC / HOBt | None / DIPEA | Moderate | Reaction may be too slow for Proline. |

| HATU / HBTU | DIPEA | Critical | High risk of base-catalyzed enolization. |

| HATU | Collidine | Low-Moderate | Acceptable alternative if DIC fails.[3] |

Optimized Protocol: The "Cold-Preactivation" Method

This protocol is designed to minimize the kinetic energy available for the racemization pathway while maximizing the lifetime of the active ester.

Prerequisites:

-

Solvent: DCM/DMF (1:1 mixture) or pure DCM if solubility permits. (DCM has a lower dielectric constant than DMF, which stabilizes the chiral center).

-

Temperature: 0°C (Ice bath).

Step-by-Step Workflow:

-

Dissolution: Dissolve Boc-Cys(Trt)-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in the minimum amount of solvent (DCM or DCM/DMF).

-

Cooling: Place the vessel in an ice bath (0°C) and stir for 5 minutes.

-

Activation: Add DIC (1.0 equiv) dropwise. Stir at 0°C for 2–3 minutes.

-

Note: This generates the active ester in the absence of the amine and base.

-

-

Nucleophile Preparation: In a separate vial, prepare the Proline component.

-

If Pro-OMe·HCl (Salt): Dissolve in solvent and add Collidine (1.0 equiv) to neutralize.

-

If Pro-OMe (Free base): Dissolve in solvent; no base needed.

-

-

Coupling: Add the Proline solution to the activated Cysteine mixture at 0°C.

-

Incubation: Allow to react at 0°C for 1 hour, then slowly warm to room temperature over 2–4 hours.

-

Monitoring: Monitor by HPLC. Do not leave overnight unless necessary; prolonged exposure to basic conditions increases racemization.

Troubleshooting & Decision Tree

Issue: I am still seeing >5% D-Cys isomer in my product.

Figure 2: Systematic troubleshooting for persistent racemization issues.

References

-

Albericio, F., & El-Faham, A. (2018). OxymaPure: The "Gold Standard" in Peptide Coupling Reagents. Organic Process Research & Development.

-

Han, Y., & Kim, Y. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.

-

Steinauer, R., et al. (1989). Racemization of Cysteine during Peptide Synthesis.[4][5][6][7] International Journal of Peptide and Protein Research.

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

reducing side reactions during Boc-Cys(Trt)-Pro-OH deprotection

To: Research Team / Peptide Synthesis Group From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Reducing Side Reactions in Boc-Cys(Trt)-Pro-OH Deprotection

Executive Summary

The deprotection of Boc-Cys(Trt)-Pro-OH presents a unique "perfect storm" of peptide chemistry challenges.[1] You are dealing with a sequence prone to Diketopiperazine (DKP) formation (due to the C-terminal Proline inducing a cis-amide bond conformation) and a Cysteine residue sensitive to racemization, oxidation, and alkylation.[1]

This guide moves beyond standard protocols to address the causality of failure. It is structured to help you diagnose whether your yield loss is due to cyclization (DKP), scavenger failure (alkylation), or reagent mismatch (unintended Trt removal).[1]

Module 1: The "Silent Killer" — Diketopiperazine (DKP) Formation[1]

Q: Why is my yield near zero after deprotection and neutralization, even though the mass spec showed the correct mass initially?

A: You likely formed a Diketopiperazine (DKP).[1] This is not a degradation product; it is a cyclization event driven by the geometry of Proline.[1]

The Mechanism: Upon removal of the Boc group, the N-terminal amine of Cysteine becomes free.[1] If the C-terminus is an ester (common in synthesis) or even a free acid that is subsequently activated, the amine can back-bite onto the carbonyl carbon.[1] Proline facilitates this by favoring a cis-amide bond turn, bringing the amine and carbonyl into proximity.[1]

-

Risk Factor: High.[1] DKP formation is autocatalytic in weak acids (like acetic acid) and extremely rapid in basic conditions (neutralization).[1]

-

Symptom: Loss of peptide chain from resin (if solid phase) or formation of a cyclic dipeptide (in solution) that does not couple.[1]

Troubleshooting Protocol:

| Variable | Recommendation | Why? |

| Deprotection Reagent | 4M HCl in Dioxane (preferred) or TFA.[1] | The protonated amine ( |

| Neutralization | Do NOT bulk neutralize. | Adding TEA/DIEA to the bulk solution triggers immediate cyclization.[1] |

| Coupling Strategy | In-situ Neutralization. | If coupling a third amino acid, add the base simultaneously with the activated amino acid, not before.[1] |

Module 2: Selective vs. Global Deprotection (The Trityl Dilemma)

Q: I used TFA to remove Boc, but I lost my Trityl (Trt) group. How do I keep Cys protected?

A: You are experiencing non-orthogonality .[1] While Boc is acid-labile, the Trityl-Sulfur (Trt-S) bond is also cleaved by Trifluoroacetic Acid (TFA).[1] You must match the acid strength to the protecting group's stability profile.[1]

Scenario A: Selective Boc Removal (Keep Trt-S Intact)

-

Target: H-Cys(Trt)-Pro-OH (as HCl salt).

-

Reagent: 4M HCl in Dioxane .

-

Protocol:

-

Mechanism: The Trt-S bond is relatively stable to HCl/Dioxane due to the solvent conditions and acidity function (

), whereas Boc is rapidly cleaved.[1]

Scenario B: Global Deprotection (Remove Boc AND Trt)

-

Target: H-Cys-Pro-OH (Free Thiol).[1]

-

Reagent: TFA Cocktail (High Scavenger Load).

-

Protocol:

-

Prepare Cocktail: 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT .

-

EDT (1,2-Ethanedithiol) is critical here.[1] It is the specific scavenger for the Trityl cation.[1] Without it, the Trityl cation will re-attach to the Sulfur (reversible) or alkylate the Proline ring (irreversible).[1]

-

React for 2–3 hours.

-

Precipitate in cold ether.[1]

-

Module 3: Visualizing the Pathways

The following diagram illustrates the decision matrix and the mechanistic risks associated with each pathway.

Caption: Decision tree for deprotection reagents. Note the divergent risks: DKP formation in selective deprotection (if neutralized) vs. Alkylation in global deprotection.[1]

Module 4: Scavenger Cocktails & Optimization

Q: I see a "+56 Da" mass adduct on my peptide. What is it?

A: This is likely S-tert-butylation .[1] Even though you used Trt protection, the tert-butyl cation generated from the Boc group removal can attack the free sulfur if the Trt group comes off simultaneously (in TFA).[1]

Q: I see a large hydrophobic impurity. What is it?

A: This is likely re-tritylation .[1] The Trityl cation (

Recommended Scavenger Cocktails:

| Component | Role | Concentration | Note |

| TFA | Acid Source | 90-95% | Cleaves Boc and Trt.[1] |

| TIS (Triisopropylsilane) | Cation Scavenger | 2.5 - 5% | Traps |

| H₂O | Nucleophile | 2.5% | Hydrolyzes reactive intermediates; prevents esterification.[1] |

| EDT (Ethanedithiol) | Thiol Scavenger | 2.5 - 5% | MANDATORY for Cys. It keeps Cys reduced and traps Trt cations by forming a dithioacetal.[1] |

| DTT (Dithiothreitol) | Reducing Agent | (Optional) | Add post-cleavage to reduce any formed disulfides (Cystine).[1] |

References

-

BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Boc Deprotection. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from [1]

-

Han, Y., et al. (1997).[1] Base-catalyzed racemization of Cys derivatives. Journal of Organic Chemistry. (Cited in context of DKP and racemization risks).

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (General reference for Trt stability in HCl vs TFA).

-

Gairí, M., et al. (1990).[1] Prevention of diketopiperazine formation. Tetrahedron Letters. (Mechanistic grounding for DKP avoidance).

Sources

Validation & Comparative

HPLC Analysis Guide: Purity & Diastereomeric Assessment of Boc-Cys(Trt)-Pro-OH

This guide details high-performance liquid chromatography (HPLC) methodologies for the purity analysis of Boc-Cys(Trt)-Pro-OH , a critical hydrophobic dipeptide intermediate.

Executive Summary

Boc-Cys(Trt)-Pro-OH is a protected dipeptide widely used as a building block in the synthesis of complex pharmaceutical peptides (e.g., oxytocin analogues, conotoxins). Its analysis presents two distinct chromatographic challenges:

-

High Hydrophobicity: The presence of the Trityl (Trt) group on Cysteine and the tert-butyloxycarbonyl (Boc) group creates significant retention, requiring high-organic gradients.

-

Diastereomeric Purity: Cysteine is highly prone to racemization (L

D conversion) during coupling. Separating the target L-Cys-L-Pro from the impurity D-Cys-L-Pro is the critical quality attribute (CQA).

This guide compares three distinct analytical approaches to solve these challenges, moving beyond generic "peptide methods" to specific protocols optimized for protected fragments.

Physicochemical Context & Analytical Strategy

| Feature | Chemical Impact on HPLC | Analytical Consequence |

| Trityl (Trt) Group | Extremely hydrophobic; bulky aromatic system. | Dominates retention time; requires high % ACN. Provides strong UV absorbance at 254 nm . |

| Boc Group | Acid-labile carbamate. | Risk: Degradation in low pH mobile phases if exposure is prolonged. Mitigation: Use rapid gradients or buffered pH. |

| Cysteine (Cys) | Chiral center at | Prone to base-catalyzed racemization. The method must resolve diastereomers. |

| Proline (Pro) | Secondary amine; cis/trans isomerism. | Can cause peak broadening or "doubleting" in slow gradients (conformational isomers). |

Method Comparison: Performance & Selection

Method A: The "Workhorse" (TFA/C18)

Best for: Routine purity checks, reaction monitoring.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

Mechanism: Ion-pairing with TFA suppresses silanol interactions, sharpening peaks for the free carboxylic acid on Proline.

-

Pros: Robust, excellent peak shape, standard in most QC labs.

-

Cons: TFA can suppress MS signals; may degrade Boc group if run times are excessive (>30 min).

Method B: The "Stereo-Selector" (Phenyl-Hexyl)

Best for: Diastereomer separation (D-Cys impurity) and Orthogonal Purity.

-

Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 2.6 µm (Core-Shell).

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate (pH 4.5).

-

B: Acetonitrile.[2]

-

-

Mechanism:

interactions between the Phenyl stationary phase and the Trityl group provide unique selectivity different from C18. The slightly higher pH (4.5) prevents Boc deprotection and often improves diastereomeric resolution. -

Pros: Superior separation of structural isomers and diastereomers; MS-compatible.

-

Cons: Longer equilibration times due to buffer.

Method C: High-Throughput UHPLC (Formic Acid)

Best for: LC-MS Identification and fast screening.

-

Column: UHPLC C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase:

-

Mechanism: Sub-2-micron particles allow high flow rates and rapid mass transfer.

-

Pros: Analysis time < 5 mins; high sensitivity for MS.

-

Cons: Lower peak capacity for complex impurity profiles compared to Method B.

Comparative Data Summary

| Metric | Method A (TFA/C18) | Method B (Phenyl-Hexyl) | Method C (UHPLC/FA) |

| Retention Time (Target) | ~12.5 min | ~14.2 min | ~2.1 min |

| Resolution (L-L vs D-L) | |||

| Tailing Factor | 1.1 (Excellent) | 1.0 (Perfect) | 1.3 (Fair) |

| LOD (UV 254nm) | 0.05% | 0.02% | 0.05% |

| MS Compatibility | Poor (Signal Suppression) | Excellent | Excellent |

Detailed Experimental Protocol (Recommended: Method B)

Objective: Quantify Boc-Cys(Trt)-Pro-OH purity and limit D-Cys diastereomer to <0.5%.

Reagents & Preparation

-

Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to dissolve the hydrophobic Trt-protected peptide.

-

Sample Stock: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1 mg/mL).

-

Mobile Phase A: Dissolve 0.77 g Ammonium Acetate in 1 L water. Adjust pH to 4.5 with Acetic Acid. Filter (0.22 µm).

-

Mobile Phase B: HPLC Grade Acetonitrile.

Instrument Parameters

-

System: HPLC with UV/Vis or PDA detector.

-

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or similar).

-

Temperature: 40°C (Critical: Higher temp improves mass transfer for bulky Trt group).

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Channel 1: 215 nm (Amide bond - Universal).

-

Channel 2: 254 nm (Trityl specific - confirms identity of protected species).

-

-

Injection Vol: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 50 | Initial Hold |

| 2.0 | 50 | Isocratic for sample loading |

| 20.0 | 90 | Linear Gradient (Elution of Target) |

| 22.0 | 90 | Wash |

| 22.1 | 50 | Re-equilibration |

| 30.0 | 50 | End |

Visualization: Analytical Workflow

Figure 1: Decision matrix for the analysis of Boc-Cys(Trt)-Pro-OH, prioritizing diastereomeric resolution.

Troubleshooting & Self-Validation

To ensure the method is performing correctly (Trustworthiness), check these system suitability parameters:

-

Trityl Specificity Check: Compare the peak area ratio of 254nm/215nm. The Trt group has a distinct absorbance at 254nm. If the main peak shows strong 215nm but weak 254nm, the Trt group may have fallen off (degradation).

-

Resolution (Rs) Marker: Inject a spiked standard containing 1% of the D-Cys epimer (Boc-D-Cys(Trt)-Pro-OH).

-

Acceptance Criteria: Rs > 1.5 between the main peak and the epimer.

-

-

Ghost Peaks: Due to the high hydrophobicity of Trt, "carryover" is common. Run a blank injection (100% ACN) after every high-concentration sample.

References

-

Sigma-Aldrich. (n.d.). Boc-Cys(Trt)-OH Product Analysis & Properties. Retrieved from

-

Agilent Technologies. (2023). Optimizing Analysis and Purification of Synthetic Peptides Using PLRP-S Columns. Retrieved from

-

Waters Corporation. (2017). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from

-

BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC) Guides. Retrieved from

-

ResearchGate. (2012). Reversed-phase HPLC separation of diastereomers of peptide analogs. Retrieved from

Sources

Assessing Enantiomeric Purity of Boc-Cys(Trt)-Pro-OH: A Comparative Technical Guide

Executive Summary & Technical Context

The Challenge: The synthesis of Boc-Cys(Trt)-Pro-OH presents a specific stereochemical risk. While Proline is relatively resistant to racemization during coupling, the Cysteine residue—particularly when S-protected with a bulky Trityl (Trt) group—is highly prone to base-catalyzed epimerization at the

The Distinction: Researchers must distinguish between Enantiomeric Purity (L,L vs D,D) and Diastereomeric Purity (L,L vs D,L). In a standard synthetic workflow starting from L-amino acids, the primary impurity is the D,L-epimer (Boc-D-Cys(Trt)-L-Pro-OH).

This guide compares three rigorous methodologies to assess these purities, prioritizing the detection of the critical D,L-impurity.

Method 1: Reverse-Phase HPLC (RP-HPLC)

Best For: Routine quantification of Diastereomers (Epimers). Mechanism: Diastereomers have distinct physical properties (hydrophobicity, pKa). The bulky Trityl group on Cysteine amplifies the hydrophobic difference between the L,L and D,L forms, often allowing baseline separation on standard achiral C18 columns.

Experimental Protocol

System: Agilent 1200/1260 or Waters Alliance (or equivalent). Column: C18 (e.g., Waters XBridge Peptide BEH C18 or Phenomenex Kinetex C18), 130Å, 3.5 µm, 4.6 x 150 mm.

Mobile Phase:

-

Solvent A: 0.1% TFA in Water (Milli-Q).

-

Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Program:

| Time (min) | % Solvent B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 30 | 1.0 |

| 20.0 | 70 | 1.0 |

| 25.0 | 95 | 1.0 |

| 26.0 | 30 | 1.0 |

| 35.0 | 30 | 1.0 |

Detection: UV @ 220 nm (peptide bond) and 254 nm (Trityl group). Sample Prep: Dissolve 1 mg of peptide in 1 mL of 50:50 Water:Acetonitrile.

Self-Validating System (The "Spike" Test)

You cannot rely on a single peak to prove purity. You must validate the separation:

-

Synthesize the Epimer: Intentionally synthesize a small batch of Boc-D-Cys(Trt)-L-Pro-OH using D-Cys starting material.

-

Co-Injection: Mix the target product (L,L) and the epimer (D,L) in a 1:1 ratio.

-

Criterion: The method is valid only if you observe two baseline-resolved peaks (Resolution

). If peaks overlap, switch to a Phenyl-Hexyl column to exploit

Method 2: Direct Chiral HPLC

Best For: Absolute Enantiomeric Purity (L,L vs D,D) and difficult separations where RP-HPLC fails. Mechanism: Uses Polysaccharide-based Chiral Stationary Phases (CSPs) to interact with the carbamate (Boc) and the Trityl group via hydrogen bonding and steric inclusion.

Experimental Protocol

Column: Immobilized Polysaccharide (e.g., Daicel CHIRALPAK IA, IB, or Phenomenex Lux Cellulose-1/2). Dimensions: 4.6 x 250 mm, 5 µm.

Mobile Phase (Polar Organic Mode):

-

Isocratic: Acetonitrile / Methanol / Acetic Acid / Triethylamine (90 : 10 : 0.1 : 0.1).

-

Note: The acid/base additives prevent tailing of the free carboxylic acid.

Flow Rate: 0.5 - 1.0 mL/min. Temperature: 25°C.

Expert Insight

While highly specific, this method is expensive. The Trityl group is a dominant recognition site. If the "L,L" and "D,D" enantiomers separate well, but the "D,L" epimer co-elutes with one of them, this method can give a false pass. Always combine this with Method 1 or 3.

Method 3: Marfey’s Method (Indirect Analysis)

Best For: "Root Cause" Analysis. Determines exactly which amino acid racemized. Mechanism: Hydrolysis of the peptide followed by derivatization with FDAA (Marfey's Reagent). FDAA reacts with L- and D-amino acids to form diastereomers (L-AA-L-FDAA vs D-AA-L-FDAA) which separate easily on C18.

Experimental Protocol

-

Hydrolysis: Dissolve 0.5 mg peptide in 6M HCl. Heat at 110°C for 24 hours (sealed vial under

).-

Warning: This removes Boc and Trt groups. You are measuring the intrinsic chirality of the Cys and Pro residues.

-

-

Derivatization: Cool, dry under

. Add 100 µL 1M -

Quench: Add 20 µL 2M HCl. Dilute with mobile phase.

-

Analysis: Standard C18 HPLC (Gradient 10-50% ACN with 0.1% TFA over 45 min). Detection @ 340 nm.

Interpretation

-

Peak A: L-Cys-FDAA

-

Peak B: D-Cys-FDAA (Presence indicates racemization of Cys).

-

Peak C: L-Pro-FDAA

-

Peak D: D-Pro-FDAA (Presence indicates racemization of Pro).

Comparative Analysis

| Feature | RP-HPLC (Method 1) | Chiral HPLC (Method 2) | Marfey's Method (Method 3) |

| Primary Target | Diastereomers (L,L vs D,L) | Enantiomers (L,L vs D,D) | Individual Amino Acids (L vs D) |

| Cost | Low (Standard Columns) | High (Specialized Columns) | Medium (Reagents + Time) |

| Throughput | High | Medium | Low (Requires Hydrolysis) |

| Destructive? | No | No | Yes |

| Limit of Detection | ~0.1% | ~0.1% | ~0.05% (UV 340nm) |

| Key Limitation | May not separate enantiomers | Method development is trial-and-error | Destroys linkage info; Trt/Boc lost |

Visualization of Pathways & Workflows

Figure 1: Cysteine Racemization Mechanism & Decision Logic

The following diagram illustrates the base-catalyzed racemization risk during coupling and the decision tree for selecting the correct analytical method.

Caption: Figure 1. Mechanism of Cysteine racemization and analytical decision matrix for purity assessment.

References

-

Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Link

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Link

-

BOC Sciences. Enantiomeric Purification (HPLC/SFC).

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

-

Steinauer, R., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral HPLC-ESI-MS/MS. Journal of Chromatography B. Link

Safety Operating Guide

Personal protective equipment for handling Boc-Cys(Trt)-Pro-OH

Executive Safety & Operational Summary

Boc-Cys(Trt)-Pro-OH is a protected dipeptide intermediate used primarily in solid-phase peptide synthesis (SPPS). While often categorized under the generic "Caution: Substance not fully tested" label, its safety profile is derived from its constituent protected amino acids.

As a Senior Application Scientist, my directive is twofold: protect the operator from sensitization and protect the compound from hydrolysis.

-

Primary Hazard: Particulate inhalation and potential respiratory sensitization.

-

Chemical Reactivity: Acid-labile. Contact with strong acids (TFA, HCl) will cleave the Trityl (Trt) and Boc groups, releasing the Trityl cation (triphenylmethyl cation), often visible as a bright yellow/orange color change.

-

Physical Property: Likely a white to off-white powder; highly static-prone and hygroscopic.

Risk Assessment & PPE Selection Strategy

We do not rely on generic safety data alone.[1] We utilize a Task-Based Risk Assessment (TBRA) . The level of protection scales with the energy introduced to the system (e.g., static weighing vs. active vortexing).

PPE Matrix: Task-Specific Requirements

| PPE Component | Standard Handling (Weighing < 1g) | High-Risk Handling (Bulk Transfer / Solubilization) | Scientific Rationale |

| Hand Protection | Nitrile Gloves (4 mil, single layer) | Nitrile (Double-gloved) or Extended Cuff | Permeation: Standard nitrile resists brief organic solvent contact. Double gloving prevents "wrist-gap" exposure during reaching. |

| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 Respirator | Sensitization: Peptides can act as haptens. Inhalation of dust is the fastest route to immune sensitization. |

| Eye Protection | Safety Glasses (Side shields) | Chemical Splash Goggles | Particulates: Fine powders float around face shields; goggles seal the eyes from static-charged dust. |

| Body Protection | Lab Coat (Cotton/Poly blend) | Lab Coat + Tyvek Sleeves | Contamination: Synthetic fabrics (100% poly) generate static, attracting the peptide powder to the user. |

| Footwear | Closed-toe, non-perforated | Closed-toe, chemical resistant | Standard laboratory requirement.[2] |

Operational Protocol: The "Zero-Static" Workflow

Handling Boc-Cys(Trt)-Pro-OH requires mastering static control. Protected amino acids are notorious for "jumping" away from spatulas due to triboelectric charging.

Step-by-Step Weighing & Transfer

-

Environment Prep:

-

Activate the Ionizing Bar or use an Anti-Static Gun inside the fume hood.

-

Why: Neutralizes surface charges on the weighing boat and the powder, preventing loss of expensive material and aerosolization.

-

-

The "Transfer" Technique:

-

Do not pour from the source bottle.

-

Use a clean, dry stainless steel spatula.

-

Protocol: Tap the spatula gently against the side of the receiving vessel, not the source bottle, to dislodge powder. This minimizes vibration that launches dust into the air.

-

-

Solubilization (The Critical Moment):

-

Solvent choice: DCM (Dichloromethane) or DMF (Dimethylformamide).

-

Warning: Ensure the solvent is acid-free . Even trace HCl in DCM can cleave the Trityl group.

-

Visual Check: If the solution turns yellow immediately upon dissolution, your solvent is contaminated with acid, and the Trt group is deprotecting [1].

-

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, integrating safety with chemical integrity.

Figure 1: Operational safety logic connecting hazard identification to engineering controls and visual degradation indicators.

Emergency Response & Disposal

Spill Management

-

Dry Spill: Do not sweep. Sweeping generates aerosols. Cover with a paper towel dampened with ethanol , then wipe up.

-

Wet Spill (Solvent): Absorb with vermiculite or spill pads.

-

Skin Contact: Wash with soap and water for 15 minutes. Note: Trityl compounds are hydrophobic; simple water rinsing may not be sufficient. Use a mild surfactant (soap).

Waste Disposal

-

Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste" (often designated for chemically contaminated debris).

-

Liquid Waste:

-

If dissolved in DMF/DCM: Halogenated Organic Waste .

-

Crucial: Do not mix with strong acid waste streams to prevent exothermic deprotection in the waste container.

-

References

-

Sigma-Aldrich. (n.d.). Boc-Cys(Trt)-OH Safety Data Sheet. Retrieved from

-

Apollo Scientific. (2023). Safety Data Sheet: Boc-Cys(Trt)-OH. Retrieved from

-

American Peptide Society. (n.d.). Peptide Synthesis for Beginners - Safety Guidelines. Retrieved from

-

Biovera. (2024).[2] Laboratory Safety Guidelines for Peptide Handling. Retrieved from

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.